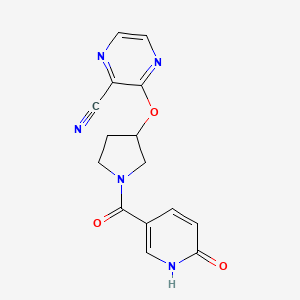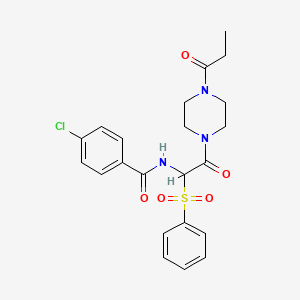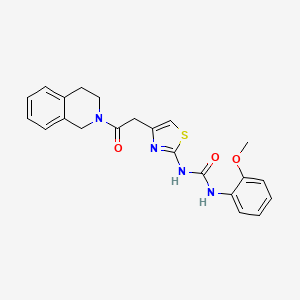![molecular formula C19H25N3O2S2 B2944052 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide CAS No. 750618-18-9](/img/structure/B2944052.png)
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide” is a chemical compound with the molecular formula C21H29N3O2S2. It has an average mass of 419.604 Da and a monoisotopic mass of 419.170105 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-2-yl group, which is a bicyclic entity made up of a thiophene and a pyrimidine ring fused together . It also contains an acetamide group attached to a cyclohexyl group .Scientific Research Applications
Potential Thymidylate Synthase Inhibitors and Antitumor Agents
A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. These compounds, including classical and nonclassical analogs, were evaluated for their potential to inhibit human recombinant thymidylate synthase (Gangjee, Qiu, & Kisliuk, 2004).
Antimicrobial Agents
Pyridines, pyrimidinones, oxazinones, and their derivatives were synthesized as antimicrobial agents. These compounds were evaluated for their antibacterial and antifungal activities, showing comparable efficacy to reference drugs like streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-allergy Activity
2-Aminothieno[2,3-d][1,3]thiazin-4-ones were evaluated for their anti-allergy activity using the rat active cutaneous anaphylaxis test. One of the compounds demonstrated weak activity comparable to theophylline (Leistner, Gütschow, Wagner, Grupe, & Böhme, 1988).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Compounds including N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid were synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds showed promising antitumor activity in vitro (Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Synthesis of Innovative Heterocycles for Insecticidal Assessment
New heterocycles incorporating a thiadiazole moiety were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds demonstrated notable insecticidal properties (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Anti-HIV-1 Activity
Compounds related to 2-(cyclohexylthio)-3,4-dihydro-5-methyl-6-(3-methylbenzyl)-4-oxopyrimidine were synthesized and tested for their anti-HIV-1 properties. Modifications in the pyrimidine ring structure were explored to improve antiretroviral activity (Mai, Artico, Sbardella, Quartarone, Massa, Loi, De Montis, Scintu, Putzolu, & la Colla, 1997).
Anticancer Activity of Novel Heterocycles
New heterocycles utilizing thiophene incorporated thioureido substituent were synthesized and evaluated for their anticancer activity against colon HCT-116 human cancer cell line. Some compounds displayed potent activity, highlighting their potential in cancer therapy (Abdel-Motaal, Alanzy, & Asem, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-3-10-22-18(24)15-11-14(4-2)26-17(15)21-19(22)25-12-16(23)20-13-8-6-5-7-9-13/h3,11,13H,1,4-10,12H2,2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVJHFGUWZUNLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)

![N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2943978.png)

![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)
![N-(4-bromophenyl)-3-methyl-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2943982.png)


![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2943987.png)
![5-Bromo-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2943990.png)
![2-[(2R)-azetidin-2-yl]propan-2-ol hydrochloride](/img/structure/B2943992.png)